![molecular formula C21H16ClF2N7O B2979213 (4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3,4-difluorophenyl)methanone CAS No. 920390-14-3](/img/structure/B2979213.png)

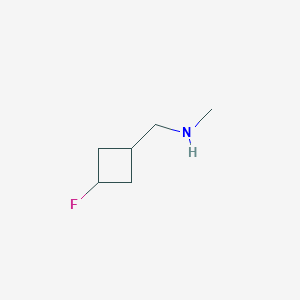

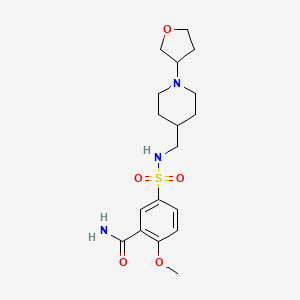

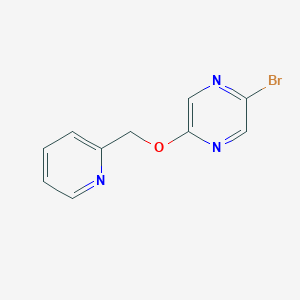

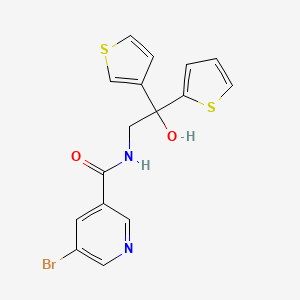

(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3,4-difluorophenyl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

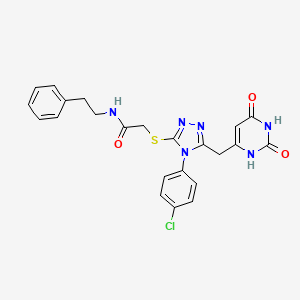

The compound (4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3,4-difluorophenyl)methanone belongs to a family of compounds named [1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-ones . These compounds have been reported to inhibit CHIKV replication in the low micromolar range with no toxicity to the host (Vero) cells . Some derivatives of this family have shown potential anticancer potency and selectivity .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . A series of 1-H-pyrazole-3-carboxamide derivatives have been designed and synthesized that exhibit excellent FLT3 and CDK inhibition and antiproliferative activities . The incorporation of a pyrimidine-fused heterocycle at position 4 of the pyrazole is critical for FLT3 and CDK inhibition .

Molecular Structure Analysis

The molecular structure of the compound can be found in the PubChem database . The compound has a molecular formula of C19H23ClN5O+ and a molecular weight of 372.9 g/mol . The compound has a formal charge of 1 and a complexity of 623 .

Physical And Chemical Properties Analysis

The compound has a molecular weight of 372.9 g/mol, an XLogP3-AA of 2.5, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, and a rotatable bond count of 5 . The compound’s topological polar surface area is 41.8 Ų .

Applications De Recherche Scientifique

Antibacterial Potential

Compounds with similar structures have been synthesized and screened for their antibacterial potential against various bacteria such as Staphylococcus aureus and Escherichia coli. The presence of the triazolo[4,5-d]pyrimidin moiety in these compounds suggests that they could be explored for antibacterial properties .

Antimicrobial Activities

Similar triazole compounds have shown antimicrobial activities. This indicates that the compound could potentially be used in research focused on developing new antimicrobial agents .

Synthesis of Fused Heterocycles

The triazolo[4,5-d]pyrimidin moiety is a component in the synthesis of fused heterocycles, which are important in medicinal chemistry for creating compounds with various biological activities .

Orientations Futures

The compound and its derivatives have shown potential in inhibiting CHIKV replication and anticancer activity . Further investigations could focus on improving the anticancer potency and selectivity of these compounds . In silico ADMET studies and drug-likeness studies using a Boiled Egg chart showed suitable pharmacokinetic properties which helped in structure requirement prediction for the observed antitumor activity .

Mécanisme D'action

Target of Action

Compounds with similar structures, such as [1,2,4]triazolo[4,5-d]pyrimidine derivatives, have been found to inhibit c-met/vegfr-2 kinases . These kinases play a crucial role in cell growth and survival, and their inhibition can lead to antiproliferative effects.

Mode of Action

Similar compounds have been found to inhibit the growth of cells by interacting with their targets and inducing apoptosis . They also suppress the expression of certain proteins, such as EGFR , and affect the cell cycle .

Biochemical Pathways

The compound likely affects the pathways related to cell growth and survival, given its potential inhibitory effects on c-Met/VEGFR-2 kinases . By inhibiting these kinases, the compound could disrupt the signaling pathways that promote cell proliferation and survival, leading to antiproliferative effects.

Result of Action

The compound’s action results in the inhibition of cell growth and induction of apoptosis . It also suppresses the expression of certain proteins, such as EGFR , and affects the cell cycle . These effects could potentially lead to antiproliferative effects in cancer cells.

Propriétés

IUPAC Name |

[4-[3-(4-chlorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-(3,4-difluorophenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16ClF2N7O/c22-14-2-4-15(5-3-14)31-20-18(27-28-31)19(25-12-26-20)29-7-9-30(10-8-29)21(32)13-1-6-16(23)17(24)11-13/h1-6,11-12H,7-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQWOGWLUEMYZEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)Cl)C(=O)C5=CC(=C(C=C5)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16ClF2N7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3,4-difluorophenyl)methanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-3-[4-(2-amino-2-oxoethoxy)phenyl]-N-(cyanomethyl)-N-propylprop-2-enamide](/img/structure/B2979133.png)

![N-[cyano(2-methoxyphenyl)methyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide](/img/structure/B2979136.png)

![3-methyl-5-((2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2979142.png)

![5-bromo-N-(5-oxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B2979143.png)

![2-[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]pyridine-4-carbonitrile](/img/structure/B2979145.png)

![N-[1-[4-(Trifluoromethyl)pyridin-2-yl]azetidin-3-yl]oxolane-2-carboxamide](/img/structure/B2979146.png)

![2-(4-chlorobenzyl)-1-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B2979147.png)

![N4-bicyclo[2.2.1]hept-5-en-2-ylmorpholine-4-carbothioamide](/img/structure/B2979150.png)